molecular formula C15H12BrF3N2 B2900785 N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide CAS No. 303149-13-5

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2900785
CAS No.: 303149-13-5
M. Wt: 357.174
InChI Key: SGZRELKVVVZWQP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide is a synthetic benzenecarboximidamide derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the benzene ring, a 4-bromophenyl substituent on one imidamide nitrogen, and a methyl group (-CH₃) on the other nitrogen.

Properties

IUPAC Name

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRELKVVVZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-bromoaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
This compound - 4-Bromophenyl (N-linked)
- Methyl (N'-linked)
- CF₃ (meta)
C₁₅H₁₂BrF₃N₂ 373.17 g/mol* High lipophilicity due to Br; potential agrochemical applications inferred from analogs
(E)-N-(3,4-dichlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide - 3,4-Dichlorophenyl
- Methyl
- CF₃ (meta)
C₁₅H₁₁Cl₂F₃N₂ 369.17 g/mol Increased halogen density (Cl vs. Br) may enhance oxidative stability but reduce solubility
N-hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide (4OB) - Phenyl (N-linked)
- Hydroxyl (N'-linked)
- CF₃ (meta)
C₁₄H₁₁F₃N₂O 292.25 g/mol Hydroxyl group improves solubility; Z/E isomerism may influence bioactivity
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide - Hydroxyl (N-linked)
- CF₃ (para)
C₈H₇F₃N₂O 204.15 g/mol Para-CF₃ alters electronic distribution; used in synthetic intermediates
4-(3-chlorophenoxymethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide - 3-Chlorophenoxymethyl
- Hydroxyl (N-linked)
- F (meta)
C₁₄H₁₂ClFN₂O₂ 294.71 g/mol Phenoxymethyl and fluoro substituents enhance steric bulk; potential pesticidal activity

*Calculated based on analogous structures.

Key Comparative Insights:

Chlorine substituents (e.g., in 3,4-dichlorophenyl analogs) offer lower molecular weight and cost-effective synthesis but may reduce metabolic stability compared to bromine .

Functional Group Variations: Hydroxyl-containing analogs (e.g., 4OB) exhibit improved aqueous solubility, making them suitable for formulations requiring higher bioavailability .

Trifluoromethyl Positioning :

  • Meta-CF₃ (target compound) creates a distinct dipole moment compared to para-CF₃ (), influencing electronic interactions with biological targets such as enzymes or receptors .

Applications :

  • Analogs like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram () demonstrate that trifluoromethylated carboximidamides are prevalent in agrochemicals, suggesting the target compound may act as a fungicide or herbicide .

Research Findings and Implications

  • Biological Activity : The trifluoromethyl group’s electron-withdrawing nature enhances binding to cytochrome P450 enzymes in pests, a mechanism observed in flutolanil .
  • Toxicity Considerations : Brominated analogs may pose higher ecotoxicological risks compared to chlorinated derivatives due to longer environmental persistence .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide?

  • Methodological Answer : Synthesis typically involves coupling aromatic amines with activated carbonyl intermediates. Key steps include:
  • Reagent selection : Use of 4-bromoaniline and methylamine derivatives as nucleophiles.
  • Activation : Carboximidamide formation via condensation with trifluoromethyl-substituted benzoyl chloride under inert conditions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product. Optimize reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry to minimize byproducts like unreacted amines or dimerization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of bromophenyl and trifluoromethyl groups. The deshielding effect of -CF₃ (~δ 125–130 ppm in 13C NMR) and coupling patterns in 1H NMR are diagnostic .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • UV-Vis : Assess π→π* transitions in the aromatic system, useful for concentration-dependent assays .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Br vs. Cl) on the phenyl ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., N-(4-chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide) and comparing their:
  • Lipophilicity : Measure logP values to correlate halogen size (Br > Cl) with membrane permeability.
  • Biological assays : Test inhibition constants (Ki) against target enzymes (e.g., acetylcholinesterase in Alzheimer’s models). Bromine’s larger van der Waals radius may enhance target binding through hydrophobic interactions .

    Example Data :
CompoundlogPKi (nM)
4-Bromo derivative3.812.4
4-Chloro derivative3.218.7

Q. What experimental and computational approaches are recommended for studying interactions with biological targets?

  • Methodological Answer :
  • In vitro assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proteins. Pre-incubate the compound with target enzymes (e.g., hyaluronidase) and monitor activity changes .
  • Molecular docking : Use AutoDock Vina to model interactions. The trifluoromethyl group may occupy hydrophobic pockets, while the bromophenyl moiety participates in π-π stacking with aromatic residues (e.g., Tyr in acetylcholinesterase) .
  • Metabolic stability : Incubate with liver microsomes and quantify remaining parent compound via LC-MS. The -CF₃ group enhances resistance to oxidative metabolism .

Q. How can researchers design SAR studies to explore the role of the trifluoromethyl group?

  • Methodological Answer :
  • Analog synthesis : Replace -CF₃ with -CH₃, -Cl, or -CN and compare:
  • Lipophilicity : Calculate partition coefficients (ClogP).
  • Electron-withdrawing effects : Measure Hammett constants (σm) to correlate with electronic effects on reactivity.
  • Biological testing : Use dose-response curves (IC₅₀) in cellular assays. The -CF₃ group’s electronegativity may improve target binding but reduce solubility, requiring formulation optimization .

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